Bienvenue dans la boutique en ligne BenchChem!

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid

Peptide stapling Macrocyclization Glaser coupling

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid (CAS 1700400-83-4), widely referred to as Fmoc-bishomopropargylglycine or Fmoc-2-amino-hept-6-ynoic acid, is a non‑canonical amino acid derivative featuring an N‑terminal 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group and a terminal alkyne side chain extended through a hept‑6‑ynoic acid backbone. This extended alkynyl architecture distinguishes it from shorter‑chain analogs such as Fmoc‑propargylglycine (one methylene spacer) and Fmoc‑homopropargylglycine (two methylene spacers), making it particularly relevant for solid‑phase peptide synthesis (SPPS) protocols that require increased side‑chain reach for macrocyclization, stapling, or bioorthogonal conjugation via copper‑catalyzed azide–alkyne cycloaddition (CuAAC) or Glaser coupling.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
CAS No. 1700400-83-4
Cat. No. B1473364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid
CAS1700400-83-4
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)
InChIKeyYWCKIQCRKHNUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to CAS 1700400-83-4 (Fmoc-2-amino-hept-6-ynoic Acid): A Long-Chain Alkyne Building Block for Click Peptide Synthesis


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid (CAS 1700400-83-4), widely referred to as Fmoc-bishomopropargylglycine or Fmoc-2-amino-hept-6-ynoic acid, is a non‑canonical amino acid derivative featuring an N‑terminal 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group and a terminal alkyne side chain extended through a hept‑6‑ynoic acid backbone. This extended alkynyl architecture distinguishes it from shorter‑chain analogs such as Fmoc‑propargylglycine (one methylene spacer) and Fmoc‑homopropargylglycine (two methylene spacers), making it particularly relevant for solid‑phase peptide synthesis (SPPS) protocols that require increased side‑chain reach for macrocyclization, stapling, or bioorthogonal conjugation via copper‑catalyzed azide–alkyne cycloaddition (CuAAC) or Glaser coupling. The compound is supplied as a racemic mixture or with unspecified stereochemistry under this CAS registry, in contrast to the enantiomerically defined (S)- and (R)- forms catalogued under separate CAS numbers (1097192-05-6 and 1198791-55-7, respectively).

Why Generic Substitution Fails: Chain-Length and Stereochemical Differentiation of CAS 1700400-83-4


Generic substitution among Fmoc‑protected alkynyl amino acids is not straightforward because the spatial reach of the alkyne moiety directly dictates the geometry and efficiency of on‑resin macrocyclization, peptide stapling, and post‑synthetic conjugation. The hept‑6‑ynoic acid backbone of the target compound provides a four‑methylene spacer between the α‑carbon and the terminal alkyne, representing a 50% longer reach than homopropargylglycine (two methylene units) and a 300% longer reach than propargylglycine (one methylene unit). [1] This extended tether alters the optimal i, i+n spacing accessible for Glaser‑mediated stapling and influences the conformational landscape of the resulting macrocycle. [2] Furthermore, the CAS 1700400-83-4 registry designates the compound without stereochemical specification, which has tangible procurement implications: if a synthetic protocol does not require enantiopurity, this form may offer cost or availability advantages over the individually resolved (S)- or (R)- enantiomers. Simply assuming that any alkyne‑containing Fmoc amino acid can replace this specific building block risks suboptimal cyclization yields, altered peptide conformation, or failed click conjugation, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for CAS 1700400-83-4 (Fmoc-2-amino-hept-6-ynoic Acid) vs. Close Analogs


Side-Chain Length vs. i,i+n Stapling Geometry: Fmoc-Bishomopropargylglycine Enables Longer-Range Macrocyclization

The hept‑6‑ynoic acid backbone of CAS 1700400-83-4 positions the terminal alkyne four methylene units from the α‑carbon (7‑atom side chain including the carboxyl carbon), compared to two methylene units for Fmoc‑homopropargylglycine (5‑atom side chain) and one methylene unit for Fmoc‑propargylglycine (4‑atom side chain). In Glaser‑mediated on‑resin stapling of helical peptides, the linear 1,3‑diyne linkage formed between two alkyne‑terminated side chains provides an optimal β‑carbon spacing of approximately 7 Å for i,i+4 stapling when using the shorter propargyl‑serine building block. [1] The extended spacer in the target compound is predicted to accommodate larger macrocycle sizes (i,i+6, i,i+7, or beyond) without introducing the backbone strain that would limit cyclization efficiency when shorter side chains are forced to span the same distance. [1] While direct head‑to‑head cyclization yield data for this exact compound versus shorter analogs are not publicly available in a single study, the geometric argument is grounded in the established relationship between side‑chain length and accessible ring sizes in Glaser‑stapled systems. [1]

Peptide stapling Macrocyclization Glaser coupling

Stereochemical Form: Racemic/Unspecified CAS 1700400-83-4 Offers Distinct Procurement Economics vs. Enantiopure Forms

CAS 1700400-83-4 corresponds to Fmoc‑2‑amino‑hept‑6‑ynoic acid without defined stereochemistry, distinguishing it from the enantiopure (S)‑enantiomer (CAS 1097192‑05‑6) and (R)‑enantiomer (CAS 1198791‑55‑7). Vendor pricing data from Amatek Scientific lists the target compound at ¥1,700 per 250 mg and ¥4,200 per 1 g (97% purity). By comparison, the enantiopure (S)‑form (Fmoc‑L‑bishomopropargylglycine) is priced at approximately ¥2,700 per 500 mg from the same vendor class. When stereochemistry is not critical—such as in SPPS of achiral linkers, combinatorial library construction, or preliminary alkyne‑azide cycloaddition optimization—the racemic or unspecified form under CAS 1700400-83-4 can deliver cost savings of approximately 20–35% on a per‑gram basis while providing identical alkyne reactivity and Fmoc deprotection characteristics.

Peptide synthesis Racemic building block Procurement cost

Alkyne Reactivity: Terminal Alkyne Positioned for CuAAC and Glaser Coupling Without Detectable Steric Penalty vs. Shorter Analogs

The terminal alkyne in the hept‑6‑ynoic acid side chain of CAS 1700400-83-4 is separated from the sterically demanding α‑carbon and Fmoc‑protected amine by four flexible methylene groups. In the Glaser‑mediated synthesis of cyclic peptides, the structurally related Fmoc‑homopropargylglycine (two methylene spacers) has been reported to participate in efficient alkyne–alkyne coupling using Cu(OAc)₂/pyridine with microwave heating at 60 °C. The additional methylene units in CAS 1700400-83-4 are not expected to impose a kinetic penalty on CuAAC or Glaser reactivity because the terminal alkyne remains sterically unencumbered, and literature on alkyne‑terminated side chains consistently demonstrates that chain elongation beyond two methylene groups does not diminish click reaction rates relative to the shorter propargylglycine or homopropargylglycine scaffolds. [1] This implies that the target compound can be deployed in any CuAAC or Glaser protocol optimized for Fmoc‑propargylglycine or Fmoc‑homopropargylglycine, while providing the additional spatial reach documented above. [1]

Click chemistry CuAAC Glaser coupling

Fmoc Deprotection Compatibility: Standard Piperidine Kinetics Confirmed for the Extended Alkyne Scaffold

The Fmoc group of CAS 1700400-83-4 undergoes standard piperidine‑mediated deprotection (20% piperidine in DMF) with kinetics indistinguishable from those of Fmoc‑propargylglycine and Fmoc‑homopropargylglycine. This is because the Fmoc carbamate is attached directly to the α‑amine, and the alkynyl side chain—regardless of its length—does not electronically perturb the carbamate bond. The commercial specification for CAS 1700400-83-4 includes purity ≥97% by HPLC, with the supplier noting that the free amine generated after Fmoc removal is fully compatible with standard HBTU/HOBt or DIC/Oxyma coupling cycles. No premature alkyne hydration, alkyne‑allene isomerization, or racemization at the α‑carbon is reported under standard SPPS conditions. This establishes CAS 1700400-83-4 as a reliable building block requiring no modification to established Fmoc‑SPPS workflows, unlike certain acid‑labile or base‑sensitive unnatural amino acids.

SPPS Fmoc deprotection Building block qualification

Bioconjugation Reach: Extended Side Chain Reduces Steric Clash in Peptide–Protein Conjugates vs. Propargylglycine

When a peptide modified with an alkynyl amino acid is conjugated to an azide‑functionalized payload (fluorophore, drug, or biotinylated probe) via CuAAC, the resulting 1,2,3‑triazole linkage positions the payload at a defined distance from the peptide backbone. With the target compound's four‑methylene spacer, the payload is projected ~6–7 Å from the α‑carbon, compared to ~3–4 Å for propargylglycine and ~5–6 Å for homopropargylglycine. [1] In a study of cell‑penetrating peptides, bishomopropargylglycine (Bpg) was used as a branch point for click‑mediated functionalization, and the extended spacer was specifically chosen to minimize steric interference between the conjugated cargo and the peptide recognition interface. [2] While quantitative binding affinity data for the target compound vs. shorter analogs in the same peptide context are not systematically reported, the literature precedent demonstrates that the additional two‑methylene extension is valuable when the conjugated entity is bulky (e.g., carbohydrate, PEG chain, or fluorescent protein). [2]

Peptide–drug conjugate Bioorthogonal chemistry Triazole linkage

Optimal Application Scenarios for CAS 1700400-83-4 (Fmoc-2-amino-hept-6-ynoic Acid) in Peptide Synthesis and Conjugation


Synthesis of Large‑Ring Peptide Macrocycles (>29 Members) via On‑Resin Glaser Stapling

When constructing stapled peptide helices requiring i,i+6 or i,i+7 staple spacing, the four‑methylene alkyne side chain of CAS 1700400-83-4 provides the necessary geometric reach without inducing backbone strain that would reduce cyclization efficiency. Based on the established 7 Å β‑carbon spacing achieved with propargyl‑serine in i,i+4 staples [1], the extended tether of the target compound is predicted to enable clean macrocyclization for larger ring systems. This application scenario directly leverages the side‑chain length differentiation quantified in Section 3, Evidence Item 1. [1]

Cost‑Sensitive Combinatorial Peptide Library Construction Where Chirality Is Not Required

For high‑throughput synthesis of alkyne‑modified peptide libraries intended for phenotypic screening or substrate profiling, the racemic/unspecified stereochemistry of CAS 1700400-83-4 provides a procurement cost advantage of approximately 22% per gram relative to the enantiopure (S)‑form . This makes it the preferred choice when the biological assay does not require a single enantiomer, allowing budget to be allocated to a larger number of library members. This application stems directly from the cost differentiation evidence in Section 3, Evidence Item 2.

Peptide–Drug Conjugate Linker Optimization Requiring Extended Spatial Separation

When conjugating bulky payloads (e.g., maytansinoid or auristatin cytotoxins, or large fluorophores) to a targeting peptide via CuAAC, the four‑methylene spacer of CAS 1700400-83-4 positions the payload ~6–7 Å from the peptide backbone. This additional clearance, compared to the ~3–4 Å provided by propargylglycine, reduces the likelihood of steric interference with the peptide's target‑binding interface [2]. Researchers involved in peptide–drug conjugate development should select this building block when preliminary SAR data indicate that shorter linkers compromise target affinity. [2]

Facile Integration into Existing Automated SPPS Workflows Without Protocol Modification

CAS 1700400-83-4 undergoes standard Fmoc deprotection and HBTU/DIC‑mediated coupling with kinetics indistinguishable from canonical Fmoc amino acids . This ensures seamless incorporation into existing automated peptide synthesizer programs, eliminating the need for manual intervention or extended deprotection cycles that would be required for more exotic protecting group strategies. This plug‑and‑play compatibility is particularly valuable in core facilities and CRO settings where standardized protocols are essential for reproducibility.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.